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2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione - 101451-69-8

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione

Catalog Number: EVT-13273545
CAS Number: 101451-69-8
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its unique chemical structure, which includes an ethoxymethyl group attached to the anthraquinone core. The compound's molecular formula is C16H14O4C_{16}H_{14}O_{4}, and it is known for its potential applications in various scientific fields, including medicinal chemistry and materials science.

Source

The compound can be synthesized through various organic reactions, particularly those involving anthraquinone derivatives. Its synthesis often utilizes methodologies such as Suzuki-Miyaura cross-coupling reactions, which are common in organic synthesis for forming carbon-carbon bonds.

Classification

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is classified as an anthraquinone derivative. Anthraquinones are a class of organic compounds that are widely used in dyes and pigments due to their vibrant colors and stability. This particular derivative may also exhibit biological activity, making it of interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One effective method is the use of the Suzuki-Miyaura reaction, which facilitates the coupling of boronic acids with halogenated anthraquinone derivatives in the presence of a palladium catalyst.

Technical Details:

  1. Starting Materials: The synthesis may begin with 1-hydroxy-9,10-anthraquinone or similar derivatives.
  2. Reagents: Common reagents include boronic acids, palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as sodium bicarbonate.
  3. Conditions: Reactions are often conducted in solvents like toluene or dioxane at elevated temperatures (80-120 °C) for several hours to achieve optimal yields.
Molecular Structure Analysis

Structure

The molecular structure of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione consists of:

  • An anthracene backbone with hydroxyl and ethoxymethyl substituents.
  • The ethoxymethyl group enhances solubility and may influence biological activity.

Data

  • Molecular Formula: C16H14O4C_{16}H_{14}O_{4}
  • Molecular Weight: Approximately 270.28 g/mol
  • InChI Key: A unique identifier for this compound can be generated based on its structural formula.
Chemical Reactions Analysis

Reactions

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form more reactive quinone derivatives using agents like potassium permanganate.
  2. Reduction: Reduction reactions using sodium borohydride can yield hydroxy derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur at the hydroxyl or ethoxymethyl groups under appropriate conditions.

Technical Details:

  • Oxidation typically requires acidic conditions.
  • Reduction reactions are often performed in alcohol solvents to facilitate the process.
Mechanism of Action

The mechanism of action for 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione may involve interactions with biological macromolecules such as DNA or proteins. The compound's structure allows it to intercalate into DNA strands, potentially disrupting replication and transcription processes.

Process and Data

In biological systems, the compound's interaction with DNA can lead to cytotoxic effects, making it a candidate for further investigation in anticancer drug development. Its mechanism may also involve reactive oxygen species generation upon oxidation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to be within a typical range for anthraquinones.
Applications

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione has several potential scientific applications:

  1. Medicinal Chemistry: Investigated for its anticancer properties due to its ability to intercalate DNA.
  2. Biological Imaging: Explored as a fluorescent probe due to its photophysical properties.
  3. Dyes and Pigments: Utilized in industries for producing vibrant dyes owing to its stable color properties.

This compound represents a significant area of interest within organic chemistry and materials science due to its versatile applications and unique chemical characteristics. Further research is warranted to fully explore its potential across various scientific fields.

Biosynthetic Pathways and Precursor Relationships in Anthraquinone Derivatives

Polyketide Synthase-Mediated Biosynthesis of 9,10-Anthracenedione Scaffolds

The core anthracene-9,10-dione (anthraquinone) scaffold of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione (C₁₇H₁₄O₄; CID 14239297) originates from iterative condensation of acetate units via polyketide synthase (PKS) pathways [1] [4]. In fungi, non-reducing PKSs (NR-PKSs) assemble a linear poly-β-ketone chain from malonyl-CoA extender units, typically via an octaketide (C₁₆) backbone [4] [8]. The minimal PKS domains (ketosynthase KS, malonyl-CoA:ACP transacylase MAT, acyl carrier protein ACP) generate unstable poly-β-ketone intermediates that undergo regioselective cyclization. This cyclization is governed by a product template (PT) domain, which folds the chain into the characteristic tricyclic anthrone intermediate [4] [8]. Subsequent oxidation yields the stable anthraquinone, as demonstrated in the biosynthesis of fungal anthraquinones like emodin and chrysophanol [8].

Table 1: Core Enzymatic Domains in Fungal NR-PKS for Anthraquinone Assembly

DomainFunctionRole in Anthraquinone Formation
KS (Ketosynthase)Chain elongationIterative condensation of malonyl-CoA units
MAT (Malonyl-CoA:ACP Transacylase)Malonyl transferLoads extender units onto ACP
PT (Product Template)Cyclization controlRegioselective aldol condensations to form anthrone
ACP (Acyl Carrier Protein)Substrate shuttlingAnchors growing polyketide chain
TE/CLC (Thioesterase/Claisen Cyclase)Chain releaseHydrolysis or Claisen cyclization (varies by system)

Crucially, fungal PT domains exhibit phylogenetically conserved cyclization specificities. Group V PT domains (e.g., in TAN-1612 biosynthesis) direct C6–C11 and C4–C13 aldol condensations, enabling tetracyclic naphthacenedione formation [4]. However, simpler anthraquinones like the target compound likely derive from Group I–IV PT domains that facilitate C2–C7 or C4–C9 cyclizations [8].

Enzymatic Modifications in Ethoxymethyl and Hydroxyl Group Functionalization

The 1-hydroxy and 2-(ethoxymethyl) substituents of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione arise through post-PKS enzymatic tailoring:

  • Hydroxylation at C1: Mediated by flavin-dependent monooxygenases (FMOs) that hydroxylate the nascent anthrone/anthraquinone scaffold. For example, in Aspergillus niger, AdaFMO hydroxylates C1 of the ACP-bound intermediate, a step essential for subsequent cyclization [4]. This hydroxylation is position-specific, as evidenced by analogous FMOs (e.g., in TAN-1612 biosynthesis) that selectively modify C2 or C4 [4] [8].

  • Ethoxymethylation at C2: Likely involves a two-step enzymatic cascade:

  • C-Methylation: An S-adenosyl methionine (SAM)-dependent methyltransferase (MT) attaches a methyl group to C2, forming a –CH₃ substituent. Fungal anthraquinones like physcion (C1-methoxy emodin) exemplify this step [9].
  • O-Ethylation: A cytochrome P450 or carboxylesterase could catalyze ethanol conjugation to the methyl group, yielding the –CH₂OCH₂CH₃ moiety. While ethoxymethyl derivatives are rare, fungal P450s (e.g., in Penicillium spp.) are known to alkylate polyketide scaffolds using ethanol-derived units [8].

Table 2: Enzymatic Tailoring Steps in 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione

ModificationPositionEnzyme ClassPutative MechanismPrecedent Compounds
HydroxylationC1Flin-dependent monooxygenase (FMO)Oxygen insertion via FADH₂-dependent oxidationTAN-1612 (Aspergillus) [4]
MethylationC2 (methyl)SAM-dependent methyltransferase (MT)Nucleophilic attack of C2 on SAM’s methyl groupPhyscion (Emodin-3-methyl ether) [9]
EthoxylationC2 (ethoxy)Cytochrome P450 or esteraseEthanol conjugation via ether bond formationRugulosin derivatives (Penicillium) [8]

Notably, the ethoxymethyl group’s oxygen atom may originate from molecular oxygen (P450-mediated) or the ethanol substrate itself [8]. The sequence of modifications (hydroxylation before ethoxymethylation) remains inferred from biosynthetic logic, as in vitro studies on this specific compound are limited.

Comparative Analysis of Fungal vs. Plant-Derived Anthraquinone Biosynthetic Routes

Anthraquinone biosynthesis diverges fundamentally between fungi and plants, impacting scaffold diversification:

  • Fungal Systems: Utilize iterative type I NR-PKSs with integrated domains (SAT, KS, MAT, PT, ACP). The PT domain directs cyclization before release by a standalone metallo-β-lactamase-type thioesterase (MβL-TE), which catalyzes Claisen cyclization or hydrolysis [4]. Ethoxymethyl modifications occur via secondary metabolism gene clusters housing MTs/P450s (e.g., in Aspergillus or Penicillium spp.). Fungal pathways exhibit high plasticity; e.g., α-hydroxylation by AdaFMO switches cyclization from anthracenone (hydrolytic release) to naphthacenedione (Claisen release) [4].

  • Plant Systems: Employ type III PKSs (homodimeric chalcone synthase-like enzymes). These lack ACP domains; instead, they directly condense CoA-activated starters (e.g., hexanoyl-CoA) with malonyl-CoA extenders [5] [6]. Cyclization is non-enzymatic or oxidase-mediated. Crucially, plants lack ethoxymethylated anthraquinones; modifications are typically glycosylation or prenylation [5] [6]. For example, Rheum palmatum anthraquinones (e.g., chrysophanol) derive from shikimate/polyketide hybrids but undergo glycosylation, not alkylation [6].

Table 3: Fungal vs. Plant Anthraquinone Biosynthesis

FeatureFungal PathwaysPlant Pathways
PKS TypeType I (modular, iterative NR-PKS)Type III (chalcone synthase-like)
Cyclization ControlPT domain-directed aldol/ClaisenNon-enzymatic or oxidase-driven
Release MechanismMβL-TE (Claisen/hydrolysis)Hydrolysis or decarboxylation
Common ModificationsMethylation, ethoxylation, chlorinationGlycosylation, O-methylation, prenylation
Starter UnitsAcetyl-CoA (acetate pathway)p-Coumaroyl-CoA (phenylpropanoid)
Representative EnzymesMβL-TE, FMO, MTCHS, OMT, UGT

Evolutionarily, fungal systems enable complex alkylations due to their promiscuous P450s/MTs, while plant pathways prioritize antioxidant glycosylation for ecological roles [5] [8]. The ethoxymethyl group in 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is thus a hallmark of fungal biosynthesis, likely absent in plant-derived analogs.

Properties

CAS Number

101451-69-8

Product Name

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione

IUPAC Name

2-(ethoxymethyl)-1-hydroxyanthracene-9,10-dione

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-2-21-9-10-7-8-13-14(15(10)18)17(20)12-6-4-3-5-11(12)16(13)19/h3-8,18H,2,9H2,1H3

InChI Key

QZDBKOGMXKMLQE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

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